Methyl 2-(4-fluorophenyl)propanoate
Overview
Description
Methyl 2-(4-fluorophenyl)propanoate: is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 4-fluorophenyl group, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or enzymatic catalysis can be explored to achieve greener and more sustainable production processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-fluorophenyl)propanoic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Hydrolysis: 2-(4-fluorophenyl)propanoic acid and methanol.
Reduction: 2-(4-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-fluorophenyl)propanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Methyl 2-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(4-bromophenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: Methyl 2-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding interactions in various applications.
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSNKYJSOMIHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281726 | |
Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50415-71-9 | |
Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50415-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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